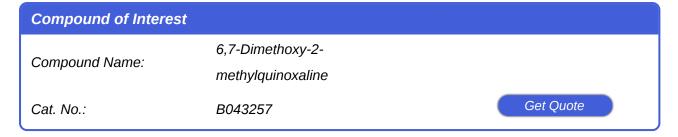


Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

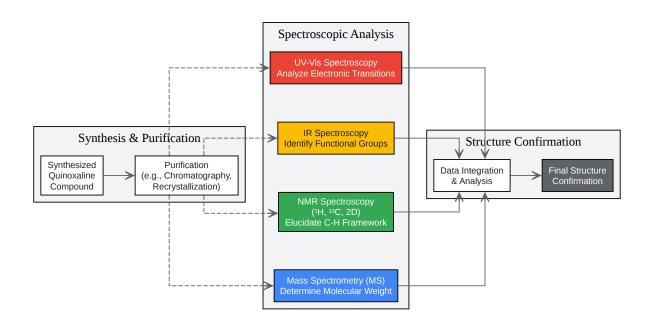
Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmacologically active agents.[1] Their diverse biological activities, including anticancer, antiviral, antibacterial, and kinase inhibitory properties, make them a focal point in medicinal chemistry and drug development.[2][3][4] Accurate and thorough characterization of these compounds is paramount to understanding their structure-activity relationships and ensuring their purity and identity. This document provides detailed application notes and experimental protocols for the key spectroscopic techniques used to characterize quinoxaline compounds.

General Workflow for Spectroscopic Characterization

The comprehensive analysis of a novel quinoxaline compound typically follows a logical progression of spectroscopic techniques to unambiguously determine its structure.





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Caption: General workflow for the characterization of quinoxaline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.[5][6] For quinoxaline derivatives, 1 H NMR provides information on the number, environment, and connectivity of protons, while 13 C NMR reveals the carbon skeleton.[7] Chemical shifts (δ) of protons on the quinoxaline core are typically found in the aromatic region (δ 7.5-9.5 ppm).[8][9] Substituents on the ring will cause predictable shifts. Two-dimensional (2D) NMR experiments like COSY and HSQC are invaluable for assigning specific proton and carbon signals and confirming connectivity.[10]

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: Dissolve 5-10 mg of the purified quinoxaline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
 [11] Ensure the compound is fully dissolved.



- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ 0.00 ppm).[9] Most deuterated solvents contain residual nondeuterated solvent peaks that can also be used for referencing.
- · Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Set the appropriate probe temperature (typically ambient).
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required.
- Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Data Presentation: Representative NMR Data

The following table summarizes typical NMR data for 2,3-diphenylquinoxaline.[12]



Technique	Nucleus	Chemical Shift (δ, ppm)	Description
¹H NMR	Aromatic H	8.23	Doublet, 2H
Aromatic H	7.83	Multiplet, 2H	
Aromatic H	7.58	Multiplet, 4H	-
Aromatic H	7.40	Multiplet, 6H	-
¹³ C NMR	Quaternary C	153.91	C2, C3
Quaternary C	141.68	C4a, C8a	
Quaternary C	139.54	Phenyl C1	-
Aromatic CH	130.37	Phenyl CH	-
Aromatic CH	130.28	Phenyl CH	-
Aromatic CH	129.65	C6, C7	-
Aromatic CH	129.23	C5, C8	-
Aromatic CH	128.70	Phenyl CH	-

Mass Spectrometry (MS)

Application Note: Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.[13] For quinoxaline derivatives, soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]+, which confirms the molecular formula.[8] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: LC-MS with ESI

• Sample Preparation: Prepare a dilute solution of the quinoxaline compound (approx. 10-100 μg/mL) in a suitable solvent compatible with liquid chromatography (e.g., methanol, acetonitrile).[14] The solution should be filtered to remove any particulate matter.



- LC Separation (Optional but Recommended):
 - Inject the sample onto an appropriate LC column (e.g., C18 reverse-phase).
 - Elute the compound using a gradient of solvents (e.g., water and acetonitrile, often with a small amount of formic acid to aid ionization). This step purifies the sample before it enters the mass spectrometer.
- Mass Spectrometer Setup:
 - The technique involves ionizing chemical compounds to produce charged molecules or fragments, which are then separated based on their mass-to-charge (m/z) ratio.[13]
 - Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve optimal ionization and signal intensity.
 - Calibrate the mass spectrometer using a known reference compound to ensure high mass accuracy.[15]
- Data Acquisition: Acquire mass spectra in positive ion mode to observe the [M+H]⁺ ion. Scan over a mass range appropriate for the expected molecular weight of the compound.
- Data Analysis: Identify the peak corresponding to the molecular ion. If fragmentation data (MS/MS) is acquired, analyze the fragment ions to gain structural information. The fragmentation of the quinoxaline ring system often involves characteristic losses.

Data Presentation: Expected Mass Spectrometry Data

For a hypothetical compound like 2-phenyl-6-nitroquinoxaline (Molecular Formula: C14H9N3O2):



Ion Type	Calculated m/z	Observed m/z (HRMS)	Description
[M+H]+	252.0717	252.0715	Protonated Molecular
Fragment 1	Varies	Varies	Loss of NO2 group
Fragment 2	Varies	Varies	Fission of the phenyl ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule.[16] Quinoxaline compounds, with their extended aromatic systems, exhibit characteristic absorption bands.[17][18] This technique is useful for confirming the presence of the chromophoric quinoxaline core and can be used for quantitative analysis according to the Beer-Lambert law. The absorption maxima (λ _max) can be influenced by substituents and the solvent used.[17]

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of the quinoxaline compound of a known concentration in a UVtransparent solvent (e.g., ethanol, methanol, DMSO).[19]
 - Dilute the stock solution to prepare a series of standards with concentrations that will result in an absorbance between 0.1 and 1.0.
- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up.[20]
 - Select the desired wavelength range for scanning (e.g., 200-600 nm).
- Baseline Correction:



- Fill a quartz cuvette with the pure solvent to be used for the sample.[21]
- Place the cuvette in the spectrophotometer and perform a baseline measurement. This
 corrects for any absorbance from the solvent and the cuvette itself.[22]
- Sample Measurement:
 - Rinse the cuvette with the sample solution, then fill it with the sample.
 - Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
 [20]
- Data Analysis: Identify the wavelengths of maximum absorbance (λ _max) and determine the molar absorptivity (ϵ) if a quantitative analysis is performed.

Data Presentation: Representative UV-Vis Data

For a generic 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivative in DMSO:[17]

Compoun d	λ_max 1 (nm)	log ε	λ_max 2 (nm)	log ε	λ_max 3 (nm)	log ε
Derivative A	256	4.60	358	3.99	433	3.99
Derivative B	256	4.61	356	4.02	432	4.02

Infrared (IR) Spectroscopy

Application Note: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[23] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For quinoxaline derivatives, characteristic peaks include C=N stretching of the pyrazine ring, C=C stretching of the aromatic rings, and C-H stretching and bending vibrations.[17] The presence and position of bands corresponding to substituents (e.g., C=O, -NO₂, -OH) are also key diagnostic features.

Experimental Protocol: FT-IR (Thin Solid Film Method)



• Sample Preparation:

- Place a small amount of the solid quinoxaline sample (approx. 5-10 mg) into a small vial.
 [24]
- Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.[24]
- Using a pipette, place a drop of this solution onto an IR-transparent salt plate (e.g., KBr or NaCl).[24]
- Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[24]
- Background Spectrum: Ensure the sample compartment is empty and run a background scan. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
- Sample Measurement:
 - Place the salt plate with the sample film into the sample holder in the FT-IR spectrometer.
 - Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-tonoise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to specific functional groups.
 - The spectrum is typically plotted as transmittance (%) versus wavenumber (cm^{−1}).

Data Presentation: Characteristic IR Absorption Frequencies

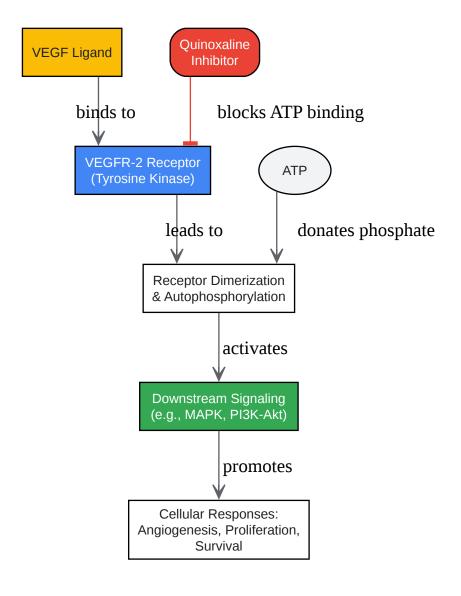


Vibrational Mode	Typical Wavenumber (cm ⁻¹)	Description
Aromatic C-H Stretch	3100 - 3000	
C=N Stretch (Pyrazine ring)	1620 - 1550	_
Aromatic C=C Stretch	1600 - 1450	Multiple bands
C-H In-plane Bend	1300 - 1000	
C-H Out-of-plane Bend	900 - 675	Pattern indicates substitution
C=O Stretch (if present)	1750 - 1650	e.g., in quinoxalinone derivatives[17]
N-O Stretch (if NO ₂ present)	1550 - 1500 & 1360 - 1300	Asymmetric and symmetric stretch

Application in Drug Development: Quinoxaline as a Kinase Inhibitor

Many quinoxaline derivatives have been developed as kinase inhibitors for cancer therapy.[3] [25] They often act as ATP-competitive inhibitors, blocking signaling pathways that promote cell proliferation and survival.[26] For example, some quinoxalines target the Vascular Endothelial Growth Factor Receptor (VEGFR-2), a key player in tumor angiogenesis.[27][28]





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Caption: Mechanism of action for a quinoxaline-based VEGFR-2 inhibitor.

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